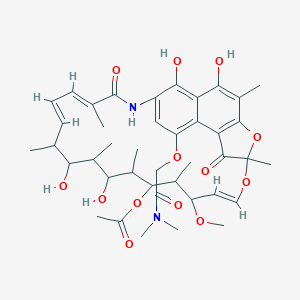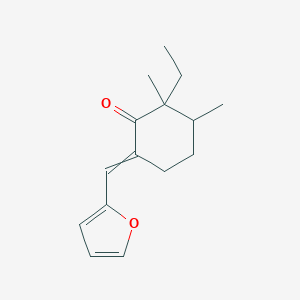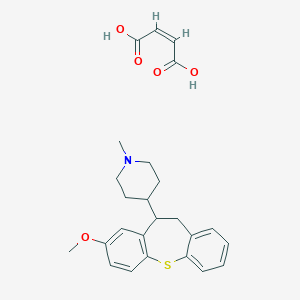
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, also known as DMPSA, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicine. DMPSA is a white crystalline powder that is soluble in water and ethanol. This compound is known for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays an important role in various physiological processes.
作用机制
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and ion transport. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. This compound binds to the active site of carbonic anhydrase and inhibits its activity, thereby reducing the production of bicarbonate and protons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its ability to reduce intraocular pressure, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
实验室实验的优点和局限性
One of the major advantages of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is its ability to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This makes this compound a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of this compound is its low solubility in organic solvents, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research on N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide. One of the potential applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. Further research is needed to determine the mechanism of action of this compound in cancer cells and to explore its potential as a cancer therapeutic.
Another potential application of this compound is in the treatment of neurological disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Conclusion:
In conclusion, this compound, or this compound, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicine. This compound acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This compound has several potential applications in the treatment of various diseases, including glaucoma, cancer, and neurological disorders. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
The synthesis of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide involves the reaction of 4-methyl-1-piperazinecarboxylic acid with diethyl sulfonamide in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is then confirmed using various analytical techniques such as HPLC and NMR.
科学研究应用
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been extensively studied for its potential applications in the field of medicine. One of the major applications of this compound is in the treatment of glaucoma, a condition that is characterized by increased intraocular pressure. This compound has been shown to be effective in reducing intraocular pressure by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye.
属性
分子式 |
C14H24N4O2S |
|---|---|
分子量 |
312.43 g/mol |
IUPAC 名称 |
N,N-diethyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H24N4O2S/c1-4-18(5-2)21(19,20)13-7-6-8-15-14(13)17-11-9-16(3)10-12-17/h6-8H,4-5,9-12H2,1-3H3 |
InChI 键 |
HRVCPSAASJWJRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


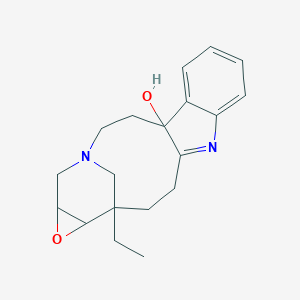
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
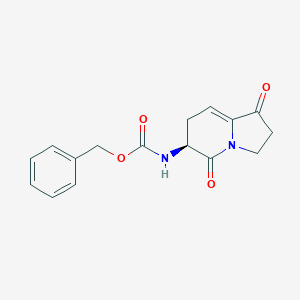
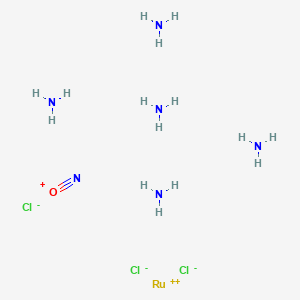
![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
